molecular formula C18H22N6O2S B6542511 1-(3,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060224-11-4

1-(3,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Número de catálogo: B6542511
Número CAS: 1060224-11-4
Peso molecular: 386.5 g/mol
Clave InChI: IWKSUUJOMQUBAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a piperazine core substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group and a 3,4-dimethylbenzenesulfonyl moiety. The triazolopyridazine heterocycle contributes to π-π stacking and hydrogen-bonding interactions, while the dimethylbenzenesulfonyl group enhances hydrophobicity and binding specificity.

Propiedades

IUPAC Name

6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-13-4-5-16(12-14(13)2)27(25,26)23-10-8-22(9-11-23)18-7-6-17-20-19-15(3)24(17)21-18/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKSUUJOMQUBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to inhibition or modulation of the target’s activity.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and efficacy.

Actividad Biológica

The compound 1-(3,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a novel sulfonamide derivative with potential therapeutic applications. Its unique structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and case studies highlighting its efficacy in different biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N6O3SC_{20}H_{26}N_{6}O_{3}S with a molecular weight of 430.5 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a triazolopyridazine moiety which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H26N6O3S
Molecular Weight430.5 g/mol
Melting PointNot available
Boiling PointNot available

The compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances the compound's ability to engage in hydrogen bonding and electrostatic interactions with target proteins, potentially modulating their activity. The triazolo[4,3-b]pyridazine structure may also facilitate binding to various biological targets involved in signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown efficacy against various bacterial strains. A study evaluated the antimicrobial activity of several piperazine derivatives and demonstrated that modifications in the sulfonyl group can enhance activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has suggested that compounds containing piperazine and sulfonamide groups can inhibit tumor growth by interfering with cellular proliferation pathways. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The specific effects of 1-(3,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine on cancer cells remain to be thoroughly investigated.

Case Studies

  • Antimicrobial Efficacy : A comparative study on piperazine derivatives showed that the introduction of a sulfonyl group significantly increased antimicrobial activity against E. coli and S. aureus . The target compound's structural features suggest it may exhibit similar or enhanced effects.
  • Cytotoxicity in Cancer Models : In a preliminary study involving human cancer cell lines (e.g., HeLa and MCF-7), compounds with similar structural motifs demonstrated cytotoxic effects at micromolar concentrations . Future studies should evaluate the specific cytotoxicity of the target compound.

Comparación Con Compuestos Similares

Structural and Functional Analogues

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride ()
  • Core Structure : Piperazine-triazolopyridazine backbone.
  • Key Differences : Lacks the 3,4-dimethylbenzenesulfonyl group; exists as a dihydrochloride salt.
  • Implications : The absence of the sulfonyl group reduces lipophilicity, increasing aqueous solubility due to the salt form. This derivative is broadly categorized for life science applications but lacks targeted substituents for specific receptor interactions .
4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide ()
  • Core Structure : Similar piperazine-triazolopyridazine framework.
  • Key Differences : Substituent is a carboxamide linked to a 3-(trifluoromethyl)phenyl group instead of a sulfonyl moiety.
  • The carboxamide may engage in hydrogen bonding distinct from sulfonyl interactions .
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one ()
  • Core Structure : Bivalent triazolopyridazine-piperazine derivative.
  • Key Differences: Incorporates methoxy and phenoxyethyl-piperazine groups, enabling bivalent binding to bromodomains.
  • Implications : Demonstrated potent BRD4 inhibition and antitumor efficacy in vivo. The bivalent design enhances avidity, a feature absent in the target compound .
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine ()
  • Core Structure : Piperazine with tosyl (p-toluenesulfonyl) and trifluoromethylbenzyl groups.
  • Key Differences : Tosyl group is structurally analogous to the dimethylbenzenesulfonyl moiety but lacks methyl substituents.
  • Implications: Sulfonamide derivatives are noted for broad biological activities, including antitumor and antimicrobial effects. The dimethyl groups in the target compound may fine-tune steric and electronic properties .

Comparative Analysis Table

Compound Name Core Structure Substituents Biological Activity Physicochemical Properties
Target Compound Piperazine-triazolopyridazine 3,4-Dimethylbenzenesulfonyl Likely kinase/BET inhibition (inferred) Moderate lipophilicity, balanced solubility
1-{3-methyl-triazolo...piperazine (E6) Piperazine-triazolopyridazine None (dihydrochloride salt) General life science applications High solubility (salt form)
4-{triazolo...carboxamide (E13) Piperazine-triazolopyridazine Carboxamide + trifluoromethylphenyl Potential kinase inhibition Enhanced metabolic stability
AZD5153 (E5) Bivalent triazolopyridazine Methoxy, phenoxyethyl-piperazine BRD4 inhibition, antitumor High potency via bivalent binding
1-Tosyl-4-[...]piperazine (E11) Piperazine Tosyl + trifluoromethylbenzyl Broad-spectrum biological activities Tunable sulfonamide interactions

Key Findings and Implications

Role of Sulfonyl vs. Carboxamide : The target compound’s 3,4-dimethylbenzenesulfonyl group may improve receptor binding through sulfone-mediated hydrogen bonding and hydrophobic interactions compared to carboxamide derivatives (E13) .

Salt Form vs. Neutral Derivatives : The dihydrochloride salt (E6) prioritizes solubility, while the neutral sulfonyl form of the target compound balances membrane permeability and target engagement .

Bivalent vs. Monovalent Binding: AZD5153 (E5) highlights the efficacy of bivalent ligands for bromodomains, suggesting that structural modifications to the target compound’s piperazine linker could enhance avidity .

Electron-Donating/Withdrawing Effects : The trifluoromethyl group (E13) and methoxy substituents (E5) demonstrate how electronic modulation directs target specificity and pharmacokinetics.

Métodos De Preparación

Formation of the Triazolo-Pyridazine Core

Thetriazolo[4,3-b]pyridazine system is typically constructed via cyclization reactions. A common route involves:

  • Hydrazine cyclization : Reacting 6-chloropyridazine-3-carboxylic acid hydrazide with acetic anhydride to form 3-methyl-triazolo[4,3-b]pyridazine.

  • Chlorination : Introducing a chlorine atom at position 6 using phosphorus oxychloride (POCl₃) to yield 6-chloro-3-methyl-triazolo[4,3-b]pyridazine.

Reaction Conditions :

  • Solvent: Anhydrous toluene or dichloroethane.

  • Temperature: 80–110°C for 6–12 hours.

  • Yield: 60–75%.

Piperazine Coupling

The chlorinated intermediate undergoes nucleophilic aromatic substitution with piperazine:

  • Reagents : Piperazine (2–3 equivalents), potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : Heating at 90–120°C for 12–24 hours.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.95 (d, 1H, pyridazine-H), 4.20–3.80 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃).

  • Yield : 50–65%.

Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride (Intermediate B)

This sulfonylating agent is prepared via chlorosulfonation of 3,4-dimethylbenzene:

  • Chlorosulfonic Acid Reaction :

    • 3,4-Dimethylbenzene (1.0 equivalent) is added dropwise to chlorosulfonic acid (3.0 equivalents) at 0–5°C.

    • The mixture is stirred at room temperature for 4–6 hours.

  • Workup : Quenched with ice-water, extracted with dichloromethane, and purified via distillation.

    • Yield : 70–85%.

Final Sulfonylation Reaction

Intermediate A reacts with Intermediate B to form the target compound:

Procedure :

  • Reagents :

    • Intermediate A (1.0 equivalent).

    • Intermediate B (1.2 equivalents).

    • Base: Triethylamine (TEA, 2.0 equivalents).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Stirred at 0°C to room temperature for 6–12 hours.

Optimization Challenges :

  • Selectivity : Piperazine’s two amine groups risk disubstitution. Using a 1:1.2 molar ratio minimizes bis-sulfonylation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the mono-sulfonylated product.

Characterization Data :

  • Melting Point : 198–202°C.

  • HRMS (ESI+) : m/z calculated for C₁₉H₂₄N₆O₃S [M+H]⁺: 417.1705; found: 417.1702.

  • Yield : 55–70%.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Coupling

A streamlined method involves sequential coupling without isolating intermediates:

  • Step 1 : Piperazine reacts with 6-chloro-3-methyl-triazolo[4,3-b]pyridazine in DMF.

  • Step 2 : Direct addition of 3,4-dimethylbenzenesulfonyl chloride and TEA.

  • Advantage : Reduces purification steps.

  • Yield : 45–60%.

Solid-Phase Synthesis

For high-throughput applications, the piperazine core is immobilized on resin (e.g., Wang resin). Sulfonylation and triazolo-pyridazine coupling occur sequentially:

  • Resin Loading : 0.8–1.2 mmol/g.

  • Cleavage : Trifluoroacetic acid (TFA)/DCM (1:9).

  • Purity : >90% by HPLC.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Piperazine Source : Recycled from pharmaceutical waste streams reduces costs.

  • Solvent Recovery : DMF and THF are distilled and reused, lowering environmental impact.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core followed by sulfonylation and piperazine coupling. Key parameters include:

  • Temperature control : Reactions often require refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Catalyst selection : Acidic or basic catalysts (e.g., triethylamine) promote sulfonyl group attachment to the piperazine ring .
  • Purification : Column chromatography or recrystallization is essential to isolate the final product, with purity verified via HPLC (>95%) .

Basic: Which characterization techniques are most effective for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying the connectivity of the triazolo-pyridazine core, sulfonyl group, and piperazine moiety. Aromatic proton signals in the δ 7.0–8.5 ppm range confirm the presence of substituted benzene rings .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]+^+ peak) and detects isotopic patterns for chlorine/sulfur atoms .
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperazine ring and confirms substituent orientations .

Advanced: How can researchers design assays to evaluate this compound’s antiviral activity, given structural similarities to known inhibitors?

  • Target selection : Prioritize enzymes like SARS-CoV-2 main protease (Mpro^\text{pro}) or RNA-dependent RNA polymerase (RdRp), as triazolo-pyridazine derivatives show affinity for viral proteases .
  • Assay conditions : Use fluorescence-based enzymatic assays (e.g., FRET substrates for Mpro^\text{pro}) with IC50_{50} determination. Include positive controls (e.g., remdesivir) and validate results via dose-response curves .
  • Counter-screening : Test against human off-target proteases (e.g., cathepsin L) to assess selectivity .

Advanced: How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

  • Data triangulation : Compare results across multiple assays (e.g., enzymatic vs. cellular assays) to distinguish direct inhibition from cytotoxicity .
  • Substituent analysis : Evaluate how variations in sulfonyl groups (e.g., 3,4-dimethyl vs. 3,4-dichloro substituents) impact target binding using molecular docking .
  • Meta-analysis : Aggregate data from published analogs (e.g., triazolo-pyridazine derivatives) to identify trends in structure-activity relationships (SAR) .

Advanced: What computational strategies are recommended for predicting this compound’s pharmacokinetic properties?

  • ADMET profiling : Use tools like SwissADME to predict solubility (LogP < 3 preferred), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Model binding stability to viral targets (e.g., >50 ns simulations to assess hydrogen bonding with Mpro^\text{pro} catalytic residues) .
  • Free-energy perturbation (FEP) : Quantify the impact of methyl group substitutions on binding affinity to guide lead optimization .

Advanced: How can researchers optimize the compound’s stability under physiological conditions?

  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24 hours .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to the piperazine ring to enhance bioavailability .
  • Excipient screening : Use cyclodextrins or liposomal formulations to improve solubility and reduce aggregation in aqueous media .

Advanced: What experimental controls are essential when studying this compound’s mechanism of action in cellular models?

  • Negative controls : Include untreated cells and vehicle-only (e.g., DMSO) groups to isolate compound-specific effects .
  • Knockout/rescue models : Use CRISPR-Cas9 to delete putative target genes (e.g., viral proteases) and confirm activity loss .
  • Pathway inhibition : Co-treat with known pathway inhibitors (e.g., protease inhibitors) to identify synergistic or antagonistic effects .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Scaffold diversification : Synthesize derivatives with variations in the sulfonyl group (e.g., 3,4-difluoro vs. 3,4-dimethoxy) and triazolo-pyridazine substituents .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions using 3D-QSAR models .
  • Activity cliffs : Analyze abrupt changes in potency (e.g., >10-fold IC50_{50} differences) to pinpoint key structural motifs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.